4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a pyrazole derivative with a benzohydrazide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) under controlled heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Scientific Research Applications
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide include other hydrazides and pyrazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: This compound features an oxazole ring instead of a benzohydrazide moiety.
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-phenyl-2-propen-1-one: This compound has a similar pyrazole and propenylidene structure but lacks the hydrazide group. The uniqueness of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C23H24N4O/c1-17(9-10-20-7-5-4-6-8-20)24-25-23(28)22-13-11-21(12-14-22)16-27-19(3)15-18(2)26-27/h4-15H,16H2,1-3H3,(H,25,28)/b10-9+,24-17? |
InChI Key |
BTNFIJPJCYSQSL-NTNXYRKSSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.